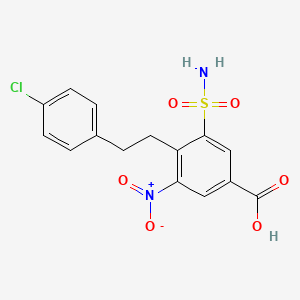
Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- typically involves multi-step organic reactions. The process begins with the nitration of benzoic acid to introduce the nitro group. This is followed by sulfonation to add the aminosulfonyl group. The final step involves the alkylation of the benzoic acid derivative with 4-chlorophenylethyl bromide under basic conditions to introduce the 4-chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-nitro-: Similar structure but lacks the aminosulfonyl and 4-chlorophenyl groups.
Benzoic acid, 3-(aminosulfonyl)-4-methyl-: Similar structure but has a methyl group instead of the 4-chlorophenyl group.
Uniqueness
Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminosulfonyl group enhances its solubility and reactivity, while the 4-chlorophenyl group contributes to its potential biological activity.
This detailed article provides a comprehensive overview of benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
72020-11-2 |
|---|---|
Molekularformel |
C15H13ClN2O6S |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
4-[2-(4-chlorophenyl)ethyl]-3-nitro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H13ClN2O6S/c16-11-4-1-9(2-5-11)3-6-12-13(18(21)22)7-10(15(19)20)8-14(12)25(17,23)24/h1-2,4-5,7-8H,3,6H2,(H,19,20)(H2,17,23,24) |
InChI-Schlüssel |
GKWAOCARIKELOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
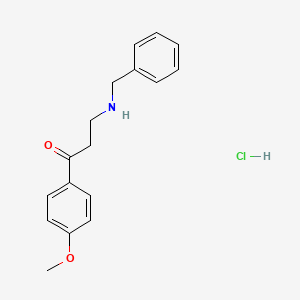

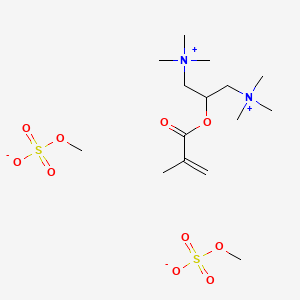
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
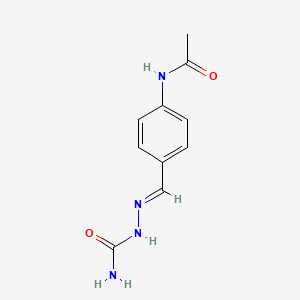
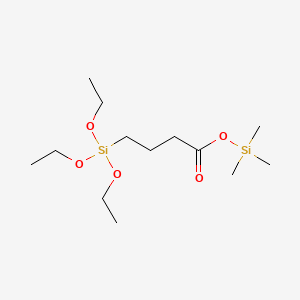


![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

